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Compound of Interest

Compound Name: 4,4-dimethoxybutanoic Acid

CAS No.: 35848-90-9

Cat. No.: B3189827

Get Quote

Executive Summary
4,4-Dimethoxybutanoic acid (CAS 35848-90-9) serves as a robust, shelf-stable equivalent of

succinaldehydic acid (succinic semialdehyde). While the parent aldehyde is unstable and prone

to polymerization, the dimethyl acetal protects the aldehyde functionality, allowing the

carboxylic acid terminus to be manipulated (e.g., esterified, amidated) without compromising

the aldehyde. Upon acidic hydrolysis, it unmasks the reactive aldehyde, facilitating cyclization

reactions essential for synthesizing pyrrolidones, GABA analogues, and complex alkaloids like

Agelastatin A.

This guide details the physicochemical profile, industrial synthesis routes, and critical reactivity

patterns of 4,4-dimethoxybutanoic acid, providing a roadmap for its application in high-value

heterocycle synthesis.

Chemical Identity & Physicochemical Properties
Nomenclature and Identification

IUPAC Name: 4,4-Dimethoxybutanoic acid
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Common Synonyms: Succinaldehydic acid dimethyl acetal; 4,4-Dimethoxybutyric acid

CAS Number: 35848-90-9 (Acid), 4220-66-0 (Methyl Ester)

Molecular Formula: C₆H₁₂O₄

Molecular Weight: 148.16 g/mol

Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predicted models for

the acid and its common methyl ester derivative.

Property Value / Range Notes

Physical State
Viscous Liquid or Low-Melting

Solid
Hygroscopic; tends to oil out.

Boiling Point 110–115 °C @ 2–3 mmHg
Extrapolated from methyl ester

(bp 75°C @ 10 Torr).

pKa (Acid) 4.75 ± 0.10 (Predicted)

Typical for aliphatic carboxylic

acids; acetal effect is

negligible.

Solubility
High in MeOH, DCM, THF,

Water

Acetal hydrolysis risk in acidic

aqueous media.

Density ~1.12 g/cm³
Estimated based on functional

group contributions.

Stability Stable at pH > 7
Labile to aqueous acid (pH <

4).

Industrial Synthesis & Production
The synthesis of 4,4-dimethoxybutanoic acid avoids direct handling of the unstable

succinaldehyde. Two primary routes dominate the field:
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Route A: Hydroformylation of Acrylates (Industrial
Standard)
This route is favored for scalability. Methyl acrylate undergoes cobalt- or rhodium-catalyzed

hydroformylation to form the formyl-ester, which is immediately trapped as the acetal.

Hydroformylation: Methyl acrylate + CO + H₂ → Methyl 4-oxobutanoate (Succinaldehydic

acid methyl ester).

Acetalization: Reaction with methanol/acid catalyst → Methyl 4,4-dimethoxybutanoate.

Hydrolysis: Saponification (LiOH or NaOH) yields the free acid (4,4-dimethoxybutanoic
acid).

Route B: Electrochemical Oxidation of Furans (Green
Chemistry)
A sustainable approach utilizing biomass-derived furans.

Electrolysis: Furan-2-carboxylic acid (Furoic acid) is electrolyzed in methanol using graphite

electrodes.

Ring Opening: The oxidative cleavage introduces methoxy groups, yielding the dimethyl

acetal directly with high atom economy.

Reactivity Profile: The "Masked" Aldehyde
The utility of 4,4-dimethoxybutanoic acid lies in its dual reactivity: the stability of the acetal

allows for modifications at the carboxyl group, while the latent aldehyde allows for cyclization.

Mechanism: Acid-Triggered Unmasking
Under acidic conditions, the acetal hydrolyzes to release succinaldehydic acid. In aqueous

media, this aldehyde exists in equilibrium with its cyclic lactol form (

-hydroxy-

-butyrolactone).
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Reaction Phase

4,4-Dimethoxybutanoic Acid
(Stable Precursor) Oxonium Intermediate

+ H3O+ / - MeOH Succinaldehydic Acid
(Reactive Aldehyde)

+ H2O / - MeOH 5-Hydroxy-gamma-butyrolactone
(Cyclic Lactol)

Equilibrium
(Spontaneous Cyclization)

Click to download full resolution via product page

Figure 1: Acid-catalyzed hydrolysis mechanism showing the equilibrium between the open-

chain aldehyde and the cyclic lactol.

Pathway: Nitrogen Heterocycle Synthesis
The compound is a premier precursor for N-substituted 2-pyrrolidones (lactams) and pyrroles.

Pyrrolidones: Reductive amination with primary amines followed by cyclization.

Pyrroles: Condensation with amines under oxidative or dehydrating conditions (Paal-Knorr

type variation).
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Figure 2: Divergent synthesis pathways to Pyrrolidones and Pyrroles depending on oxidation

state and workup.[1]

Experimental Protocols
Protocol A: Controlled Hydrolysis to Succinaldehydic
Acid
Use this protocol to generate the aldehyde in situ for immediate downstream reaction.

Preparation: Dissolve 4,4-dimethoxybutanoic acid (10 mmol) in THF (20 mL).

Acidification: Add 1M HCl (10 mL) dropwise at 0°C.

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of acetal).
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Workup:Note: Do not isolate to dryness as the aldehyde is unstable. Neutralize with solid

NaHCO₃ to pH 6–7. Use the solution immediately for reductive amination or coupling.

Protocol B: Synthesis of N-Benzyl-5-methoxy-2-
pyrrolidone
A model reaction demonstrating the formation of a stable lactam precursor.

Coupling: To a solution of 4,4-dimethoxybutanoic acid (1.0 equiv) in DCM, add

Benzylamine (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv). Stir 12h.

Isolation: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) to obtain the amide

acetal.

Cyclization: Dissolve the amide in MeOH with a catalytic amount of p-TsOH. Reflux for 4

hours.

Result: The acid catalyzes acetal exchange and intramolecular nucleophilic attack, yielding

the 5-methoxy-2-pyrrolidone (a cyclic hemiaminal ether).

Applications in Drug Development
GABA Analogues: 4,4-Dimethoxybutanoic acid is a structural surrogate for GABA (gamma-

aminobutyric acid). Synthetic modification at the acetal end allows for the creation of

lipophilic GABA prodrugs.

Alkaloid Synthesis: Used in the total synthesis of (-)-Agelastatin A, where the acid moiety

directs stereochemistry before the aldehyde is unmasked for ring closure [1].

Impurity Profiling: It serves as a reference standard for identifying oxidative degradants in

formulations containing pyrrolidine or butane-diol moieties (e.g., Ipratropium bromide

impurities) [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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